An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride: A Preclinical Assessment
An In-depth Technical Guide to the Physicochemical Properties of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride: A Preclinical Assessment
Introduction: The Pivotal Role of Physicochemical Profiling in Early-Stage Drug Development
In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. A significant portion of this attrition can be attributed to suboptimal physicochemical properties.[1] These fundamental characteristics, including solubility, ionization constant (pKa), and lipophilicity (LogP), govern a compound's behavior within biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME).[2][3] An early and thorough understanding of these properties is not merely a data-gathering exercise; it is a critical component of risk mitigation, enabling informed decisions that guide lead optimization and formulation development.[4]
This guide provides a comprehensive technical overview of the core physicochemical properties of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride, a novel indole derivative of interest. Given the limited publicly available data on this specific salt form, this document serves a dual purpose: to consolidate the known information and to provide robust, field-proven experimental protocols for the comprehensive characterization of this and similar new chemical entities (NCEs). The methodologies described herein are designed to generate the high-quality, reproducible data essential for building a solid foundation for any drug development program.
Compound Identity and Structural Attributes
A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis. 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride is the hydrochloride salt of the parent compound, 5-Amino-1H-indole-3-carboxamide. The formation of the hydrochloride salt is a common strategy in pharmaceutical development to improve properties such as solubility and stability.
-
Chemical Name: 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride
-
Synonyms: 5-Amino-1H-indole-3-carboxamide hydrochloride
-
Molecular Formula: C₉H₁₀ClN₃O
-
Molecular Weight: 211.65 g/mol
-
CAS Number: 306936-36-7
Chemical Structure:
Core Physicochemical Data Summary
The following table summarizes the currently available and theoretically essential physicochemical parameters for 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride. The absence of extensive experimental data in the public domain necessitates a focused effort on empirical determination, for which detailed protocols are provided in the subsequent sections.
| Property | Value | Method | Significance in Drug Development |
| Molecular Weight | 211.65 g/mol | Calculated | Influences diffusion, permeability, and overall "drug-likeness". |
| Aqueous Solubility | Data not available | Protocol Provided | Critical for absorption; low solubility can limit oral bioavailability.[2] |
| pKa | Data not available | Protocol Provided | Determines the extent of ionization at physiological pH, affecting solubility, permeability, and target binding.[4] |
| LogP / LogD | Data not available | Protocol Provided | Measures lipophilicity, which governs membrane permeability, protein binding, and potential for toxicity.[4] |
| Melting Point | Data not available | Protocol Provided (DSC) | Indicator of crystal lattice energy and purity; relevant for formulation and stability. |
| Solid-State Form | Likely crystalline | Protocol Provided (XRPD) | Polymorphism can significantly impact solubility, stability, and manufacturability.[5] |
| Chemical Stability | Data not available | Protocol Provided | Determines shelf-life and degradation pathways under various environmental conditions.[6][7] |
Experimental Protocols for Core Physicochemical Characterization
The following sections detail the step-by-step methodologies for determining the key physicochemical properties of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride. These protocols are designed to be self-validating and are grounded in standard pharmaceutical industry practices.
Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)
Causality: Thermodynamic solubility is the gold standard for assessing the maximum concentration of a substance that can be dissolved in a solvent at equilibrium. This parameter is fundamental for predicting oral absorption and for developing liquid formulations. The shake-flask method, as recommended by regulatory bodies, ensures that a true equilibrium is reached.[8]
Experimental Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the gastrointestinal tract.[8] Ensure all buffers are pre-equilibrated to 37 ± 1 °C.
-
Sample Preparation: Add an excess amount of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath set to 37 °C. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time to equilibrium by sampling at various time points (e.g., 8, 16, 24, 48 hours) until the concentration in solution plateaus.[8]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. For fine suspensions, centrifugation or filtration using a low-binding filter (e.g., PVDF) is required.
-
Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered supernatant and analyze by a validated HPLC-UV method to determine the concentration.
-
Data Reporting: Report the solubility in mg/mL or µg/mL at each pH value. The lowest measured solubility across the pH range of 1.2-6.8 is used for Biopharmaceutics Classification System (BCS) purposes.[9]
Determination of Ionization Constant (pKa) by Potentiometric Titration
Causality: The pKa value dictates the charge state of a molecule at a given pH. Since the ionized and neutral forms of a drug have vastly different properties (e.g., solubility, permeability), knowing the pKa is essential for predicting its behavior in the body. Potentiometric titration is a direct and highly accurate method for pKa determination.[10][11]
Experimental Workflow Diagram:
Caption: Workflow for LogD Determination by Shake-Flask HPLC.
Step-by-Step Methodology:
-
Phase Preparation: Prepare a phosphate buffer at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing them to separate overnight. This step is critical to prevent volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated buffer. Add a known volume of this stock solution and a known volume of pre-saturated n-octanol to a vial (a 1:1 volume ratio is common).
-
Partitioning: Shake the vials at room temperature for a sufficient time (e.g., 2-4 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vials at a moderate speed to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully sample both the aqueous and organic phases. Analyze the concentration of the compound in each phase by a validated HPLC-UV method.
-
Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this ratio.
Solid-State Characterization and Stability Assessment
Causality: The solid-state form of an active pharmaceutical ingredient (API) can have a profound impact on its physical and chemical properties. [5]For a hydrochloride salt, it is essential to characterize its crystalline form (polymorphism), thermal behavior, and stability under stress conditions to ensure product consistency and establish a suitable shelf life. [12][13] Key Techniques:
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form of the material. The resulting diffraction pattern is a unique "fingerprint" of the crystal lattice.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and identify phase transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of residual solvent or water (in the case of a hydrate) and to assess thermal decomposition.
-
Forced Degradation & Stability Studies: Following ICH guidelines (Q1A), the compound should be subjected to stress conditions (heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation products and establish its intrinsic stability. [6][14][15]Formal stability studies are then conducted on primary batches under long-term and accelerated conditions to establish a re-test period. [6]
Conclusion: Synthesizing Data for a Developability Assessment
The physicochemical data generated through these protocols form the basis of a comprehensive developability assessment. A molecule like 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride with poor solubility may require formulation strategies such as particle size reduction or the use of solubility enhancers. A low LogD might suggest poor membrane permeability, while a high LogD could lead to issues with solubility and nonspecific binding. The pKa will inform the selection of appropriate formulation pH and predict how the compound's properties will change throughout the GI tract. By systematically evaluating these core properties, researchers can proactively address potential liabilities, optimize molecular design, and ultimately increase the probability of success for this promising compound in the drug development pipeline.
References
-
Importance of Physicochemical Properties In Drug Discovery. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
-
Kyrikou, I., & Tzakos, A. G. (2018). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery and Development. [Link]
-
What are the physicochemical properties of drug?. (2023). LookChem. [Link]
-
Physicochemical properties. (n.d.). Fiveable. [Link]
-
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. [Link]
-
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2023). European Medicines Agency. [Link]
-
ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]
-
Stojanovska, N., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]
-
Byrn, S. R., et al. (2001). Solid-State Pharmaceutical Chemistry. ACS Publications. [Link]
-
Annex 4: Protocol to conduct equilibrium solubility experiments. (n.d.). World Health Organization. [Link]
-
Wilson, Z. E., et al. (2018). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]
-
Ang, J. C., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]
- US Patent 6524863B1 - High throughput HPLC method for determining Log P values. (2003).
-
Soares, J. X., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
-
pKa Value Determination Guidance 2024. (2021). PharmaeliX. [Link]
-
Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). Acta Pharmaceutica. [Link]
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]
-
pKa and log p determination. (2015). Slideshare. [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018). World Health Organization. [Link]
-
Bergström, C. A. S., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Tsume, Y., et al. (2019). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. [Link]
-
Pharmaceutical Solid State Materials Characterisation. (n.d.). Intertek. [Link]
-
Solid State Characterization and Pharmaceutical Development. (n.d.). Omics Online. [Link]
-
Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. (2024). Solitek Pharma. [Link]
Sources
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. What are the physicochemical properties of drug? [lookchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. omicsonline.org [omicsonline.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. who.int [who.int]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. solitekpharma.com [solitekpharma.com]
- 14. scribd.com [scribd.com]
- 15. snscourseware.org [snscourseware.org]
